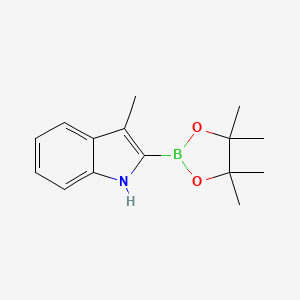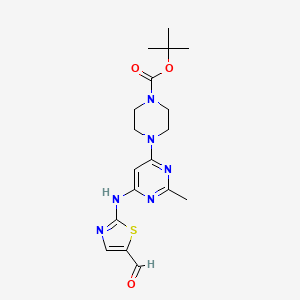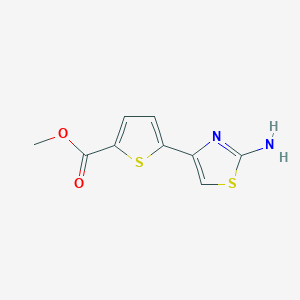![molecular formula C24H16OS B1507637 S-[4-[2-[4-(2-苯乙炔基)苯基]乙炔基]苯基]硫代乙酸酯 CAS No. 356590-07-3](/img/structure/B1507637.png)
S-[4-[2-[4-(2-苯乙炔基)苯基]乙炔基]苯基]硫代乙酸酯
描述
Molecular Structure Analysis
The molecular formula of the compound is C24H16OS . It has a molecular weight of 352.45 . The SMILES string of the compound isCC(=O)Sc1ccc(cc1)C#Cc2ccc(cc2)C#Cc3ccccc3 . Chemical Reactions Analysis
When synthesizing complex compounds for self-assembled monolayers, deprotecting a free thiol from its protected derivative using hydrolyzing agents is one method to obtain inherently unstable free thiols .科学研究应用
电极表面的改性
S-[4-[2-[4-(2-苯乙炔基)苯基]乙炔基]苯基]硫代乙酸酯衍生物已被用于改性电极表面。它们用于在金和铂电极上创建自组装单分子膜(SAMs)。这些SAMs表现出高电荷转移电阻,并且在形成有序层方面非常有效,使其在电化学应用中非常有用 (Kaur et al., 2013)。
用于检测应用的超分子相互作用
这种化合物的衍生物已显示出与β-环糊精(β-CD)显著相互作用,在水溶液中增强荧光性能。这种相互作用可用于检测水杨醛等物质,表明其在传感器技术和检测方法中的潜力 (Liu et al., 2012)。
与卤素和N-卤化合物的反应
已对苯基硫代乙酸酯与卤素和N-卤化合物的反应进行了研究。这些反应产生各种产物,如乙酰溴和苯基二硫化物,这对于理解这类化合物在合成和材料科学中的化学行为和潜在应用非常重要 (Minato et al., 1977)。
二氧化碳气体传感
与苯乙炔结构相关的乙炔基硫脲衍生物已被开发用于检测二氧化碳(CO2)气体。这些化合物在CO2吸收和脱附中表现出显著的响应和恢复时间,使它们适用于环境监测和工业应用 (Daud et al., 2019)。
非线性光学性质
该化合物已用于合成具有显著非线性光学(NLO)性质的有机金属树枝状聚合物。这些性质对于光学信号处理、数据存储和生物光子学应用至关重要 (Alanazi, 2020)。
光催化
苯乙炔化合物的衍生物已被用于合成表现出光催化活性的配合物。这些配合物在有机物氧化的光催化中非常有效,这在绿色化学和环境应用领域非常重要 (Davidson et al., 2015)。
与人血清白蛋白的结合特性
已进行了关于硫脲衍生物与人血清白蛋白(HSA)结合的研究。了解这种结合对于药代动力学机制至关重要,这可能对药物设计和输送产生影响 (Karthikeyan et al., 2016)。
属性
IUPAC Name |
S-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16OS/c1-19(25)26-24-17-15-23(16-18-24)14-13-22-11-9-21(10-12-22)8-7-20-5-3-2-4-6-20/h2-6,9-12,15-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLJTQTZLWBSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730889 | |
| Record name | S-(4-{[4-(Phenylethynyl)phenyl]ethynyl}phenyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
356590-07-3 | |
| Record name | S-(4-{[4-(Phenylethynyl)phenyl]ethynyl}phenyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate influence its ability to form SAMs on gold electrodes?
A1: The research by [] demonstrates that S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate (compound 1 in the study) forms well-ordered monolayers on gold electrodes. This is attributed to the molecule's linear, conjugated oligo(phenyleneethynylene) (OPE) backbone, which facilitates dense packing on the surface. In contrast, the introduction of methoxy groups (compound 3) or a second thiol group (compound 4) disrupts this ordered packing, resulting in SAMs with pinholes or less dense structures. These structural variations directly impact the electrochemical properties of the resulting SAMs, as evidenced by differences in electron tunnelling resistance observed in cyclic voltammetry and electrochemical impedance spectroscopy experiments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



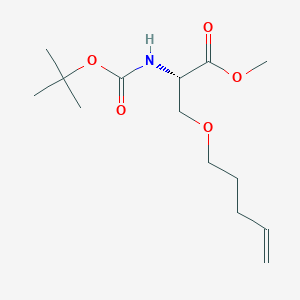

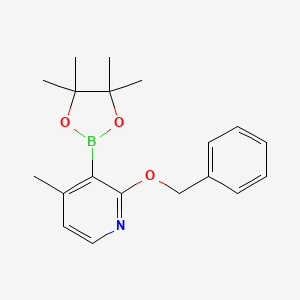

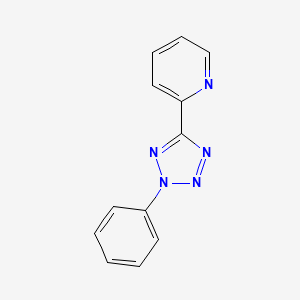

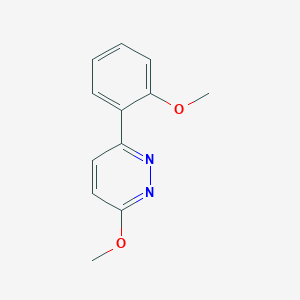
![6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1507575.png)


![3-Azaspiro[5.5]undecan-9-one](/img/structure/B1507587.png)
